molecular formula C15H15NO3 B1453131 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187171-00-1

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Cat. No. B1453131
CAS RN: 1187171-00-1
M. Wt: 257.28 g/mol
InChI Key: ZBAXLQSAOIHSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has the formula C5H5N and is structurally related to benzene, with one CH group replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “3-(2,3-Dimethoxybenzoyl)-4-methylpyridine” are not available, similar compounds such as 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Antioxidant Activity

Compounds derived from 2,3-dimethoxybenzoic acid, such as 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine , have been studied for their antioxidant properties. These compounds can scavenge free radicals and exhibit metal chelating activities, which are crucial in preventing oxidative stress-related diseases .

Antibacterial Applications

The antibacterial activity of benzamide derivatives, including those with a 2,3-dimethoxybenzoyl moiety, has been explored against various gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibacterial agents .

Drug Discovery

Benzamides, due to their structural versatility, are significant in drug discovery. The specific compound could be used as a precursor or intermediate in synthesizing drugs with potential applications in treating diseases like cancer or hypercholesterolemia .

Industrial Applications

The structural properties of amides make them useful in industrial applications. For instance, they can be utilized in the plastic and rubber industry, paper industry, and even in agriculture as intermediates or additives .

Chromatography

In chromatography, compounds like 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine can be used as standards or reference compounds to help identify and quantify other substances during analysis .

Mass Spectrometry

Mass spectrometry, which requires precise and stable compounds for sample manipulation, could employ such benzamide derivatives for calibrating the mass spectrometry equipment or as part of the sample preparation process .

Synthesis of Novel Compounds

The compound can serve as a starting material for the synthesis of novel benzamide compounds, which can then be tested for various biological activities, expanding the scope of biochemical and pharmacological research .

Anti-inflammatory and Analgesic Research

Research into anti-inflammatory and analgesic properties of benzamide derivatives is ongoing3-(2,3-Dimethoxybenzoyl)-4-methylpyridine could be a key compound in developing new medications to treat pain and inflammation .

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXLQSAOIHSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.